Decyl succinate

Description

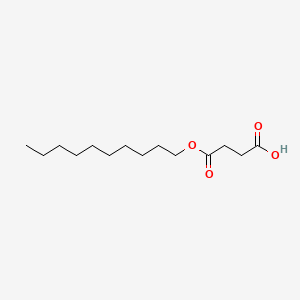

Structure

3D Structure

Properties

IUPAC Name |

4-decoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJILKDPNOANEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54482-22-3 | |

| Record name | Decyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054482223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TLW5F0549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Decyl Succinate

Esterification Approaches for Decyl Succinate (B1194679) Synthesis

Esterification represents the most direct and common approach for synthesizing succinate esters. This involves the reaction of a carboxylic acid or its derivative (like an anhydride) with an alcohol. The choice of reactants and reaction conditions dictates the formation of monoesters, symmetrical diesters, or unsymmetrical diesters.

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of succinic acid with decyl alcohol in the presence of an acid catalyst to form the ester and water. masterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the product side, water is typically removed as it is formed. rsc.org Common acid catalysts include sulfuric acid or p-toluenesulfonic acid. cir-safety.org

A more reactive alternative to succinic acid is succinic anhydride (B1165640). Its reaction with an alcohol like decanol (B1663958) readily yields the monoester, decyl succinate. cir-safety.orgbu.edu.eg This initial reaction can often proceed under milder conditions, sometimes without a catalyst, due to the high reactivity of the anhydride. Further esterification to the diester requires more forcing conditions, such as heating with an acid catalyst, to convert the remaining carboxylic acid group of the monoester. cir-safety.org Microwave-assisted esterification has also been explored as a method to increase reaction yields and minimize waste generation for succinic acid esterification with various alcohols. nih.gov

A typical procedure for producing a diester, such as di-n-decyl succinate, involves reacting succinic acid with the corresponding alcohol, often in the presence of a catalyst, and removing the volatile byproducts by distillation. google.com

Transesterification is an alternative route where a pre-existing ester reacts with an alcohol to exchange the alcohol moiety. For the production of this compound, this typically involves reacting a short-chain succinate ester, such as dimethyl succinate or diethyl succinate, with decyl alcohol. google.comresearchgate.net This reaction is also an equilibrium process catalyzed by either an acid or a base. masterorganicchemistry.com

The process is driven to completion by using a large excess of the reactant alcohol (decanol) or by removing the more volatile, short-chain alcohol (e.g., methanol (B129727) or ethanol) as it is formed. google.commasterorganicchemistry.com This method can be advantageous as it sometimes proceeds under milder conditions than direct esterification from the diacid. Continuous flow systems have been developed for the transesterification of dimethyl succinate using enzymatic catalysts. researchgate.net This technique is widely employed in the production of various esters, including biofuels, from triglycerides. acs.orgmdpi.com

Selective monoesterification of a symmetrical dicarboxylic acid like succinic acid is challenging but achievable. The primary strategy involves reacting succinic anhydride with one equivalent of decyl alcohol. The ring-opening of the anhydride is a rapid reaction that inherently produces the monoester, mono-decyl succinate. cir-safety.orgbu.edu.eg This method avoids the formation of significant amounts of diester, provided the stoichiometry and reaction conditions are carefully controlled.

Another approach utilizes specific catalysts that can selectively activate the dicarboxylic acid for mono-reaction. For instance, boric acid has been shown to catalyze the monoesterification of malonic acid, a related dicarboxylic acid, by forming a chelated intermediate, a mechanism that could potentially be applied to succinic acid under specific conditions. researchgate.net The monoester of succinic acid can also be prepared by reacting succinic anhydride with an alcohol, which can then be isolated before any subsequent diesterification occurs. researchgate.net

| Method | Reactants | Key Feature | Reference |

| Anhydride Ring-Opening | Succinic Anhydride + 1 eq. Decyl Alcohol | Rapid, stoichiometric reaction inherently favors monoester formation. | cir-safety.orgbu.edu.eg |

| Catalytic Approach | Succinic Acid + Decyl Alcohol + Selective Catalyst | Catalyst activates only one carboxylic group. | researchgate.net |

The synthesis of symmetrical dithis compound is a straightforward extension of direct esterification or transesterification, using a molar ratio of at least 2:1 of decyl alcohol to succinic acid (or 1:1 for succinic anhydride followed by a second esterification). researchgate.net The reaction is typically driven to completion by heating and removing the water byproduct. Solid acid catalysts, such as 12-tungstophosphoric acid (TPA) supported on MCM-41, have been shown to be highly effective for the solvent-free diesterification of succinic acid with various alcohols, achieving high yields. researchgate.net

The synthesis of unsymmetrical succinate esters , which contain two different alcohol moieties (e.g., methyl this compound), requires a more controlled, stepwise approach. tandfonline.com A common method involves first preparing the monoester (e.g., mono-decyl succinate) from succinic anhydride. bu.edu.egtandfonline.com The remaining free carboxylic acid group of this monoester is then activated, for example by converting it to an acyl chloride using a reagent like oxalyl chloride. This activated intermediate is subsequently reacted with a different alcohol to form the unsymmetrical diester. tandfonline.com Another pathway involves the alkylation of malonic esters, followed by hydrolysis and decarboxylation, though this is a more complex, multi-step synthesis. googleapis.com

| Product Type | General Method | Example Reactant Path | Key Conditions/Features | Reference |

| Symmetrical | Direct Diesterification | Succinic Acid + >2 eq. Decyl Alcohol | Heat, water removal, acid catalyst. Solid acid catalysts can be used for solvent-free conditions. | google.comresearchgate.net |

| Unsymmetrical | Stepwise Esterification | 1. Succinic Anhydride + Decyl Alcohol -> Monoester2. Monoester + Activating Agent (e.g., Oxalyl Chloride)3. Activated Monoester + Second Alcohol | Controlled, sequential addition of alcohols. Requires isolation of the monoester intermediate. | tandfonline.comtandfonline.com |

Selective Monoesterification Strategies

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in succinate ester synthesis, influencing reaction rates, yields, and environmental impact. Systems range from traditional homogeneous acids to heterogeneous solid acids and enzymes.

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical methods. nih.gov Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB, often known as Novozym 435), are widely used for ester synthesis due to their stability in organic solvents and high catalytic efficiency under mild reaction conditions. mdpi.comrsc.orgd-nb.info

Lipase-catalyzed synthesis of this compound can be performed via:

Esterification: Reacting succinic acid directly with decyl alcohol.

Transesterification: Reacting a dialkyl succinate (e.g., diethyl succinate) with decyl alcohol. mdpi.comrsc.org

The mechanism involves the formation of an acyl-enzyme intermediate. mdpi.com These reactions are conducted in non-aqueous or low-water environments to shift the equilibrium from hydrolysis towards synthesis. d-nb.info A significant advantage is the high selectivity of enzymes, which can minimize byproduct formation. mdpi.com Enzymatic methods are particularly valuable in producing polymers like poly(butylene succinate) through polycondensation reactions and are being explored for the synthesis of various specialty esters for cosmetic and food applications. mdpi.comrsc.org

| Catalyst System | Reaction Type | Typical Conditions | Advantages | Reference |

| Immobilized Lipase (e.g., Novozym 435) | Esterification / Transesterification | Mild temperature (e.g., 40-95 °C), organic solvent or solvent-free, vacuum to remove byproducts. | High selectivity, mild conditions, environmentally friendly, catalyst reusability. | mdpi.comrsc.orgd-nb.info |

Homogeneous Chemical Catalysis in Succinate Esterification

The synthesis of succinate esters, including this compound, is frequently accomplished through the esterification of succinic acid or its anhydride with the corresponding alcohol. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a conventional and widely studied approach for this transformation. baranlab.org The most common homogeneous catalysts are mineral acids and organic acids.

The Fischer-Speier esterification, a cornerstone of organic synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would involve reacting succinic acid with decanol using catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA). mdpi.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com All steps in this process are reversible equilibria. masterorganicchemistry.com

While effective, traditional mineral acids can present challenges related to corrosion and difficult separation from the product mixture. researchgate.netmdpi.com To address this, research has explored other homogeneous systems. Simple zinc(II) salts, for instance, have been shown to be effective catalysts for the esterification of fatty acids, a similar reaction. acs.org A study on the synthesis of diethyl succinate under microwave irradiation compared several homogeneous acid catalysts. mdpi.com The results indicated that sulfuric acid was more effective than phosphoric acid (H₃PO₄) and p-toluenesulfonic acid (PTSA) under the tested conditions, which could be related to the differing acid strengths (pKa). mdpi.com

Table 1: Comparison of Homogeneous Acid Catalysts for Diethyl Succinate Synthesis This table is based on data for diethyl succinate, providing insights applicable to this compound synthesis.

| Catalyst (20 mol%) | Power (W) | Temperature (°C) | Time (min) | Conversion (%) | Yield of Diethyl Succinate (%) |

|---|---|---|---|---|---|

| H₂SO₄ | 250 | 115 | 5 | 99 | 92 |

| PTSA | 250 | 115 | 5 | 99 | 74 |

| H₃PO₄ | 250 | 115 | 5 | 20 | 15 |

Source: Adapted from research on microwave-assisted synthesis of dialkyl succinate. mdpi.com

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants and products, offers significant advantages for sustainable chemical production. baranlab.orgappliedcatalysts.com These benefits include simplified catalyst recovery and recycling, reduction of corrosive waste streams, and often milder reaction conditions. researchgate.netappliedcatalysts.com For the synthesis of succinate esters, various solid acid catalysts have been investigated to replace traditional homogeneous systems. nih.gov

Notable examples of heterogeneous catalysts for succinate esterification include:

Zeolites: These microporous aluminosilicates possess strong Brønsted acid sites and shape-selective properties. Dealuminated H-β zeolite has been used effectively for the esterification of succinic acid with various alcohols, including methanol and ethanol (B145695), under microwave irradiation. nih.gov In one study, a 99% conversion of succinic acid with 98% selectivity to dimethyl succinate was achieved. nih.gov The catalyst was also found to be reusable without significant loss of activity. nih.gov

Sulfated Zirconia: Supported sulfated zirconia is a superacidic material that has shown high catalytic activity. Sulfated zirconia supported on mesoporous silica (B1680970) SBA-15 has been used to produce diethyl succinate from succinic acid and ethanol, achieving yields greater than 85%. researchgate.netutn.edu.ar However, some leaching of sulfate (B86663) groups and a corresponding decrease in activity were observed upon catalyst reuse. researchgate.netutn.edu.ar

Cation-Exchanged Clays (B1170129): Montmorillonite (B579905) clays exchanged with various cations (e.g., Al³⁺, Fe³⁺, H⁺) serve as effective solid acid catalysts. core.ac.uk In the synthesis of di-(p-cresyl) succinate, the catalytic activity was found to depend on the proton-donating ability of the metal aqua complexes in the clay's interlayer space. An Al³⁺-exchanged montmorillonite provided the optimal yield, which increased with a higher molar ratio of alcohol to anhydride. core.ac.uk

Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are widely used as strong acid catalysts. They have been successfully applied in the esterification of succinic acid with ethanol, and kinetic models for this reversible reaction have been developed. researchgate.netacs.org

Metal Oxides: Simple metal oxides like zinc oxide (ZnO) have been demonstrated as efficient, low-cost, and environmentally friendly catalysts for the esterification of succinic anhydride, achieving a 100% yield of dimethyl succinate at 140 °C. acs.org A proposed mechanism involves the dissolution of ZnO to form a soluble zinc species that catalyzes the reaction, followed by redeposition of ZnO, allowing for its reuse. acs.org

Table 2: Performance of Various Heterogeneous Catalysts in Succinate Esterification

| Catalyst | Reactants | Product | Conversion/Yield | Key Findings |

|---|---|---|---|---|

| D-Hβ Zeolite | Succinic Acid + Methanol | Dimethyl Succinate | 99% conversion, 98% selectivity | Reusable, efficient under microwave irradiation. nih.gov |

| SZ-SBA-15(20) | Succinic Acid + Ethanol | Diethyl Succinate | >85% yield | High initial activity; some deactivation on reuse. researchgate.netutn.edu.ar |

| Al³⁺-montmorillonite | Succinic Anhydride + p-Cresol | Di-(p-cresyl) Succinate | ~70% yield | Activity depends on cation; yield influenced by reactant ratio. core.ac.uk |

| ZnO | Succinic Anhydride + Methanol | Dimethyl Succinate | 100% yield (140 °C, 10 h) | Reusable catalyst with a dissolution-redeposition mechanism. acs.org |

Source: Compiled from various studies on heterogeneous catalysis. nih.govresearchgate.netutn.edu.arcore.ac.ukacs.org

Role of Novel Catalytic Systems (e.g., Ionic Liquids, Supported Catalysts)

The quest for more efficient and sustainable synthesis routes has led to the exploration of novel catalytic systems. Ionic liquids (ILs) and advanced supported catalysts are at the forefront of this research for succinate esterification.

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties, low vapor pressure, and high thermal stability. In the context of esterification, they can act as both the solvent and the catalyst. researchgate.netrsc.org Various functionalized ILs have been synthesized and tested for producing succinate esters.

Brønsted Acidic ILs: Imidazolium- or pyridinium-based ILs functionalized with acidic groups like bisulfate (-HSO₄) or p-toluenesulfonate (-PTSA) have proven to be highly effective catalysts. researchgate.netsioc-journal.cn For instance, a series of binuclear ionic liquids were synthesized and tested for the esterification of succinic acid with ethanol, achieving a 93.6% yield of diethyl succinate with a catalyst that could be reused at least eight times without a significant drop in activity. sioc-journal.cn

Lewis Acidic ILs: Lewis acidic ILs, such as those prepared from 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and ferric chloride (FeCl₃), have also been used to catalyze the esterification of succinic acid. researchgate.net

Dual Role: Imidazolium-based ionic liquids can serve as dual solvent-catalysts for the esterification of α-tocopherol with succinic anhydride, providing high yields and allowing for catalyst recycling through simple water extraction. rsc.org

Supported Catalysts: Supported catalysts, a key area of heterogeneous catalysis, involve dispersing an active catalytic species onto a high-surface-area support material. This approach maximizes the efficiency of the catalyst and enhances its stability. diva-portal.org

Supported Sulfated Zirconia: As mentioned previously, supporting sulfated zirconia on mesoporous silica like SBA-15 creates a highly acidic and structured catalyst for succinate esterification. researchgate.netutn.edu.ar

Advanced Derivatization and Functionalization of this compound

Beyond its synthesis, this compound and related succinate esters can serve as platforms for creating more complex molecules with tailored properties. Advanced derivatization and functionalization strategies introduce new chemical groups or incorporate the succinate moiety into larger polymer structures.

Introduction of Heteroatomic Functionalities for Specific Applications (e.g., Triazole Groups)

The introduction of heteroatoms (e.g., nitrogen, sulfur) can impart specific functionalities to the succinate backbone, opening up new applications. A notable example is the synthesis of dothis compound derivatives containing triazole groups to act as green corrosion inhibitors. researchgate.net The synthesis involves a multi-step process:

Nucleophilic Substitution: An initial reaction creates a precursor with an azide (B81097) or alkyne group.

Click Coupling Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form the 1,2,3-triazole ring. researchgate.netacs.org

Esterification: The final esterification step attaches the dodecyl chains to the succinic acid-triazole core. researchgate.net

The resulting molecules, containing one or two triazole groups, exhibit effective rust-preventing properties. researchgate.net The 1,2,3-triazole ring is a valuable functional group in medicinal and materials chemistry as it can act as a bioisostere for amide or ester groups and participate in hydrogen bonding and metal coordination. acs.orgrsc.org

Copolymerization Strategies Utilizing Succinate Ester Building Blocks

Succinic acid and its esters are valuable bio-based building blocks for the synthesis of biodegradable polyesters and copolymers. aimspress.com By incorporating succinate units into polymer chains, materials with a wide range of thermal and mechanical properties can be developed.

Poly(butylene succinate) (PBS) Copolymers: PBS is a well-known biodegradable polyester (B1180765). Its properties can be tuned by copolymerization with other monomers. For instance, copolymerizing succinic acid, 1,4-butanediol (B3395766), and dibutyl 2,5-furandicarboxylate can produce copolymers with significantly enhanced strain at break compared to the PBS homopolymer. researchgate.net Similarly, incorporating 3-alkoxy-1,2-propanediol as a comonomer can also modify the polymer's properties. researchgate.net

Poly(ester amide)s: To improve properties like thermal stability, amide linkages can be introduced into the polyester backbone. One-pot methods have been developed to synthesize poly(ethylene succinate) (PES)-based ester amide copolymers containing natural amino acids like L-valine or β-alanine. acs.org This strategy involves creating a prepolymer to suppress the unwanted formation of N-succinimide rings that can occur when succinic acid reacts with primary amines at high temperatures. acs.org

Functional Copolymers: Copolymers can also be designed for specific functional applications. For example, a copolymer of sodium dodecyl sulfate, chitosan, and D-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate (TPGS) has been synthesized to modify nanocrystals for enhanced oral drug delivery. nih.govpharmaexcipients.com

Mechanistic Investigations of Synthetic Reactions

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing more efficient catalysts.

The primary synthetic route, Fischer-Speier esterification, proceeds via a well-established acid-catalyzed mechanism. masterorganicchemistry.com Key features include the initial protonation of the carboxylic acid (or anhydride), nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the product often requires removing water as it is formed.

For heterogeneous catalysts, the mechanism involves several steps at the catalyst surface:

Diffusion and Adsorption: Reactant molecules (succinic acid and decanol) diffuse from the bulk liquid phase to the catalyst surface and adsorb onto active sites. appliedcatalysts.com

Surface Reaction: The adsorbed molecules react on the surface. For solid acid catalysts like zeolites or cation-exchanged clays, the mechanism is believed to be similar to homogeneous acid catalysis, where Brønsted acid sites on the catalyst surface protonate the succinic acid. core.ac.ukacsgcipr.org

Desorption and Diffusion: The product molecules (this compound and water) desorb from the surface and diffuse back into the bulk phase. appliedcatalysts.com

Specific mechanistic insights have been proposed for certain catalytic systems. For the esterification over cation-exchanged montmorillonite, the reaction is thought to be initiated by the formation of a protonated anhydride via protons donated by metal aqua complexes in the clay's structure. core.ac.uk In the case of ZnO catalysis, an unconventional mechanism has been suggested where the ZnO dissolves to form a soluble, catalytically active zinc species, which is then redeposited as solid ZnO at the end of the reaction. acs.org

Elucidation of Reaction Kinetics and Rate Laws

The synthesis of this compound, typically achieved through the esterification of succinic acid with 1-decanol, is governed by reaction kinetics that are crucial for process optimization and industrial-scale production. While specific kinetic data for this compound is not extensively published, the principles can be thoroughly understood by examining studies on the esterification of succinic acid with other alcohols, such as ethanol and n-octanol. These reactions serve as excellent models for the kinetic behavior of the system.

Step 1: Succinic Acid + 1-Decanol ⇌ Monothis compound + Water Step 2: Monothis compound + 1-Decanol ⇌ Dithis compound + Water

Kinetic studies on similar systems, such as the esterification of succinic acid with ethanol catalyzed by an ion-exchange resin, reveal that the reaction follows a pseudohomogeneous model. acs.orgresearchgate.net In these models, the rate of reaction is influenced by the concentrations of the reactants and the catalyst. For the synthesis of dioctyl succinate using phosphotungstic acid as a catalyst, an apparent kinetics model was established, demonstrating the dependence of the esterification rate on key parameters. researchgate.netsyxbsyjg.com

The rate law for such esterification reactions is complex due to the consecutive and reversible nature of the steps. For the esterification of succinic acid with ethanol, a pseudohomogeneous mole fraction model has been shown to fit the experimental data well. acs.orgresearchgate.net The kinetics for the esterification of succinic acid in the absence of water have been described as obeying a pseudo-first-order consecutive reaction model. researchgate.net The reaction rate is significantly influenced by several factors:

Molar Ratio of Reactants: Increasing the molar ratio of alcohol to succinic acid generally enhances the conversion rate by shifting the equilibrium towards the products. researchgate.netnih.gov For dioctyl succinate synthesis, an optimal molar ratio of n-octanol to succinic acid was found to be 3.1:1. syxbsyjg.com

Catalyst Concentration: The reaction rate is typically proportional to the catalyst concentration. For the Amberlyst-15 catalyzed esterification of succinic acid with ethanol, catalyst loadings ranged from 1 to 5 wt % of the solution. acs.orgresearchgate.net In the synthesis of dioctyl succinate, the optimal amount of phosphotungstic acid catalyst was 1.2% by mass of the succinic acid. researchgate.netsyxbsyjg.com

Temperature: Reaction rates increase with temperature, as described by the Arrhenius equation. However, excessively high temperatures can lead to side reactions or catalyst degradation. The esterification of succinic acid with ethanol has been studied in the temperature range of 78 to 120 °C. acs.orgresearchgate.net

Water Removal: As water is a product of the reaction, its removal (e.g., through azeotropic distillation with a solvent like toluene) is critical for driving the reaction to completion and achieving high yields of the diester. researchgate.netijcce.ac.ir The presence of water can significantly lower the conversion of succinic acid and the yield of the diester. researchgate.net

The activation energies for the two consecutive steps of esterification provide insight into the energy barriers of the reactions. For the esterification of succinic acid with ethanol catalyzed by Amberlyst-15, the activation energies were found to be 66 kJ/mol for the formation of the monoester and 70 kJ/mol for the formation of the diester. researchgate.net

| Alcohol | Catalyst | Optimal Molar Ratio (Alcohol:Acid) | Optimal Catalyst Loading (% of Acid wt) | Temperature Range (°C) | Reported Kinetic Model |

|---|---|---|---|---|---|

| n-Octanol | Phosphotungstic Acid | 3.1:1 | 1.2% | Not specified | Apparent kinetics model researchgate.netsyxbsyjg.com |

| Ethanol | Amberlyst-15 | Variable (1:1 to 27:1 studied) | 1-5 wt% of solution | 78-120 | Pseudohomogeneous mole fraction model acs.orgresearchgate.net |

| Ethanol | Not specified (in absence of water) | Not specified | Not specified | Not specified | Pseudo-first-order consecutive reaction researchgate.net |

Identification and Characterization of Reaction Intermediates

The synthesis of this compound proceeds through various transient species known as reaction intermediates, the nature of which depends on the specific synthetic methodology employed.

In the common acid-catalyzed Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen of succinic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-decanol. This attack leads to the formation of a tetrahedral intermediate . rsc.org This intermediate is unstable and subsequently eliminates a molecule of water, after a proton transfer, to form the ester and regenerate the acid catalyst. This process occurs sequentially for both carboxylic acid groups on the succinic acid molecule.

Alternative synthetic routes may involve different, often more reactive, intermediates. For instance, when using coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), the carboxylic acid is first activated to form an active triazine ester . nuu.uz This intermediate is highly reactive towards nucleophilic attack by the alcohol. A proposed mechanism involves the reaction of the dicarboxylic acid with CDMT and a base like N-methylmorpholine (NMM) to form the acid-active triazine ester, which then reacts with the alcohol to yield the final diester. nuu.uz

In other activation methods, such as those promoted by N,N'-Dicyclohexylcarbodiimide (DCC) or similar reagents, an O-acylisourea intermediate is formed. This species is a highly activated form of the carboxylic acid, which readily reacts with the alcohol.

When using harsher methods like the Hunsdiecker reaction for dicarboxylic acids, which involves the silver salt of the carboxylic acid, different radical intermediates are proposed. acs.org The reaction of the silver salt with a halogen initially forms an acyl hypohalite . acs.org This intermediate is unstable and can decompose to form an acyloxy radical , which then loses carbon dioxide to generate an alkyl radical. acs.org While this specific reaction is typically used for halodecarboxylation, it highlights the types of reactive intermediates that can be generated from carboxylic acids under certain conditions.

The identification and characterization of these transient species are challenging due to their short lifetimes. They are often not isolated but are proposed based on mechanistic studies and the characterization of byproducts. rsc.org In some cases, stable analogues of intermediates have been isolated and characterized using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to support the proposed reaction pathway. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization of Decyl Succinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, NMR allows for the confirmation of the molecular structure, including the carbon framework and the chemical environment of each proton.

Proton NMR (1H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For a symmetrical diester like didecyl succinate (B1194679), the spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

The key proton environments in didecyl succinate are:

The protons on the two equivalent methylene (B1212753) groups of the succinate backbone.

The protons on the methylene group of the decyl chain directly attached to the ester oxygen (α-methylene).

The protons of the repeating methylene units in the decyl chains.

The terminal methyl protons of the decyl chains.

Based on the analysis of homologous esters such as diethyl succinate, the expected chemical shifts (δ) in a typical solvent like deuterochloroform (CDCl₃) are as follows. The protons of the succinate moiety are expected to produce a singlet at approximately 2.6 ppm. The α-methylene protons of the decyl chains, being adjacent to the electron-withdrawing ester oxygen, would appear as a triplet around 4.1 ppm. The large number of methylene groups in the decyl chains will form a broad multiplet, typically between 1.2 and 1.6 ppm. Finally, the terminal methyl protons are expected to produce a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Dithis compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Succinate (-OOC-CH₂-CH₂-COO-) | ~2.6 | Singlet |

| α-Methylene (-O-CH₂-(CH₂)₈-CH₃) | ~4.1 | Triplet |

| Methylene Chain (-(CH₂)₈-) | ~1.2-1.6 | Multiplet |

Note: These are predicted values based on homologous structures and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete analysis of the carbon skeleton.

For dithis compound, the key carbon environments are:

The carbonyl carbons of the ester groups.

The methylene carbons of the succinate backbone.

The carbon of the α-methylene group of the decyl chain.

The carbons of the methylene units within the decyl chain.

The terminal methyl carbons.

Drawing parallels from data for diethyl succinate and other long-chain esters, the carbonyl carbons are expected to resonate at approximately 172 ppm. chemicalbook.com The methylene carbons of the succinate backbone would appear around 29 ppm. The α-methylene carbon of the decyl chain is predicted to be in the region of 65 ppm. The internal methylene carbons of the long alkyl chains will produce a series of signals between 22 and 32 ppm. The terminal methyl carbon is anticipated at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dithis compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Succinate (-OOC-CH₂-CH₂-COO-) | ~29 |

| α-Methylene (-O-CH₂-) | ~65 |

| Methylene Chain (-(CH₂)₈-) | ~22-32 |

Note: These are predicted values based on homologous structures and may vary slightly based on solvent and experimental conditions.

Solid-State NMR for Conformational and Aggregation State Studies

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in their solid form. mdpi.comtandfonline.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about molecular conformation and packing in the solid state. researchgate.netmdpi.com

For long-chain esters like this compound, ssNMR can be used to study the conformation of the alkyl chains and the succinate moiety. researchgate.net In the solid state, the long decyl chains can adopt various ordered or disordered conformations, which will influence the ¹³C chemical shifts. For instance, the chemical shifts of the methylene carbons can indicate whether the chains are in a more extended, all-trans conformation, characteristic of crystalline domains, or in a more disordered, gauche conformation, found in amorphous regions. researchgate.net

Furthermore, ssNMR can probe the aggregation state by revealing details about intermolecular packing. Techniques like cross-polarization magic-angle spinning (CP/MAS) can enhance the signals of less abundant nuclei and provide insights into the proximity of different molecular segments. By analyzing the chemical shift anisotropy (CSA), which is averaged out in solution, ssNMR can provide detailed information about the local electronic environment and molecular orientation. mdpi.com Studies on related long-chain molecules have shown that changes in temperature can induce conformational changes that are readily monitored by ssNMR. colab.ws

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying functional groups and probing the molecular conformation of compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its ester functionality and hydrocarbon nature. The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration, which is anticipated to appear in the range of 1735-1750 cm⁻¹. Another key feature for esters is the C-O stretching vibrations, which typically result in two or more bands in the 1300-1000 cm⁻¹ region. tandfonline.com

The presence of the long decyl chains will be evidenced by strong C-H stretching vibrations from the methylene and methyl groups, typically observed between 2850 and 3000 cm⁻¹. C-H bending vibrations for the CH₂ and CH₃ groups are also expected in the 1470-1365 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for Dithis compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1740 | Strong |

| Ester (C-O) | Stretch | ~1250 and ~1150 | Strong |

| Alkane (C-H) | Stretch | ~2850-2960 | Strong |

| Methylene (CH₂) | Bend | ~1465 | Medium |

Analysis of IR Absorption Spectra for Molecular Conformation

Beyond functional group identification, FT-IR spectroscopy can provide insights into the molecular conformation. The exact position and shape of vibrational bands can be sensitive to the molecule's three-dimensional structure. For long-chain esters like this compound, the conformation of the alkyl chains and the arrangement around the ester group can be investigated. colab.ws

In the solid state, the long methylene chains of this compound may exhibit band progressions in the 1350-1180 cm⁻¹ region, which are characteristic of an ordered, all-trans conformation. The absence or broadening of these bands would suggest a more disordered or amorphous state.

The conformation of the succinate moiety itself has been a subject of study. Investigations into dicarboxylate anions have shown that the flexibility of the alkyl backbone influences the configuration of the carboxylate groups, which in turn affects the vibrational spectrum. rsc.org For this compound, the rotational isomers around the C-C single bonds of the succinate part and the C-O bonds of the ester linkages will lead to different conformational states. These different conformers can have slightly different vibrational frequencies, and in some cases, distinct absorption bands for each conformer may be resolved, particularly at low temperatures. vu.lt The analysis of these subtle spectral features, often aided by computational modeling, can provide a detailed picture of the preferred molecular conformation of this compound in different physical states. researchgate.net

Chromatographic Separation and Identification Techniques

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from reactants, byproducts, and impurities, as well as its precise quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used methods for these purposes.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis reaction. Due to the compound's volatility, GC allows for the separation of this compound from starting materials like decanol (B1663958) and succinic anhydride (B1165640), as well as any side-products. The structures of synthesized esters are often confirmed by methods including GC analysis. researchgate.net

For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) is commonly employed. The area of the peak corresponding to this compound in the chromatogram is proportional to its concentration, allowing for a quantitative determination of purity, often using an area normalization method. google.com A typical method would involve dissolving a sample of this compound in a suitable solvent, such as acetone (B3395972), and injecting it into the GC. google.com The separation is achieved on a capillary column, such as a 5% phenyl-substituted polysiloxane column (e.g., HP-5 or equivalent), which separates compounds based on their boiling points and polarity. google.comteknokroma.es A temperature-programmed analysis is typically used to ensure the efficient elution of all components, from the more volatile starting materials to the higher-boiling point ester product. google.com

GC is also an invaluable tool for real-time or near-real-time monitoring of the esterification reaction to produce this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the consumption of reactants (decanol, succinic anhydride) and the formation of the product (this compound) can be tracked. google.com This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize yield and minimize byproduct formation. For instance, in the synthesis of related succinate esters, GC has been used to confirm a purity of ≥99%. google.com The monitoring of such reactions can be performed using columns like the TRB-1, with lengths of 15 meters being suitable for rapid control analyses and reaction monitoring. teknokroma.es

A representative GC method for purity analysis is detailed in the table below.

Table 3.3.1: Example GC Parameters for Purity Analysis of Succinate Esters

| Parameter | Value | Reference |

| Column | HP-5 or equivalent capillary column | google.com |

| Injector Temperature | 220-250 °C | google.com |

| Detector (FID) Temperature | 250 °C | google.com |

| Oven Program | Initial Temp: 60-80°C, Ramp: 15-20°C/min to 250°C, Hold: 2-5 min | google.com |

| Carrier Gas | Helium or Nitrogen | nih.govacs.org |

| Injection Mode | Split (e.g., 50:1 or 100:1) | google.com |

| Quantification | Area Normalization | google.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis and separation of this compound. alstesting.co.th It is particularly advantageous for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. alstesting.co.th Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of succinate esters.

In a typical RP-HPLC method, a nonpolar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase. d-nb.infoscielo.br The separation mechanism is based on the hydrophobic interactions between the decyl chain of the molecule and the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). d-nb.infoscielo.br The pH of the mobile phase can be adjusted to ensure that the carboxylic acid group of any unreacted succinic acid or the monoester is in a consistent ionization state, which is crucial for reproducible retention times. d-nb.info Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the ester and carboxylic acid provide some UV absorbance, typically in the low UV range (e.g., 210-230 nm). researchgate.net

Quantitative analysis of this compound by HPLC involves creating a calibration curve by plotting the peak area response versus the concentration of a series of known standards. d-nb.infoscielo.br This allows for the accurate determination of the concentration of this compound in various samples. HPLC is also effective in separating this compound from related compounds, such as di-decyl succinate or isomers, by optimizing the mobile phase composition and gradient. scielo.br

The following table outlines typical conditions for an RP-HPLC method suitable for the analysis of succinate esters.

Table 3.3.2: Illustrative RP-HPLC Parameters for Quantitative Analysis

| Parameter | Value | Reference |

| Column | C18 or C8, e.g., 250 mm x 4.6 mm, 5 µm particle size | d-nb.infoscielo.brnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer (e.g., pH 2.5-3.8) | d-nb.infoscielo.brjocpr.com |

| Elution Mode | Isocratic or Gradient | d-nb.infoscielo.br |

| Flow Rate | 0.7 - 1.0 mL/min | d-nb.infojocpr.com |

| Detection | UV at 210-262 nm | scielo.brresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | nih.gov |

Development and Validation of Robust Analytical Methods

The development and validation of robust analytical methods are critical to ensure that the data generated for this compound are accurate, reliable, and reproducible. Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). scielo.brscielo.br The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brjocpr.com

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is typically demonstrated by the resolution of the this compound peak from all other peaks in the chromatogram.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. scielo.br This is evaluated by analyzing a series of dilutions of a standard solution over a claimed range. A linear relationship is typically confirmed if the correlation coefficient (r²) is close to 1 (e.g., >0.999). scielo.br

Accuracy: Accuracy refers to the closeness of the test results to the true value. nih.gov It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. jocpr.com Recovery values are typically expected to be within 98-102%. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Typically, an RSD of less than 2% is considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. jocpr.com These are often calculated based on the standard deviation of the response and the slope of the calibration curve. jocpr.com

The table below presents example validation data for an HPLC method, illustrating the typical performance characteristics expected for a robust analytical procedure for a succinate compound.

Table 3.3.3: Example Validation Parameters for an HPLC Method

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 5 - 100 µg/mL | jocpr.com |

| Correlation Coefficient (r²) | > 0.999 | scielo.br |

| Accuracy (% Recovery) | 98.5% - 101.5% | nih.govjocpr.com |

| Precision (RSD%) | < 2.0% | nih.gov |

| LOD | 0.1 - 1.0 µg/mL | d-nb.infonih.gov |

| LOQ | 0.4 - 3.5 µg/mL | d-nb.infonih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an essential technique for the structural elucidation of this compound, providing definitive information about its molecular weight and a characteristic fragmentation pattern that serves as a chemical fingerprint. When coupled with a chromatographic separation technique like GC (GC-MS) or HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool.

Upon introduction into the mass spectrometer, the this compound molecule is ionized. In electron ionization (EI), a common technique used with GC-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. cambridge.org The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For monothis compound (C₁₄H₂₆O₄), the expected molecular weight is approximately 258.35 g/mol .

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is predictable and highly dependent on the molecule's structure. For an ester like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond.

For the succinate moiety itself, a common fragment observed in negative mode ionization is the succinate ion at an m/z of 117, formed by the loss of a proton from succinic acid. uab.eduuab.edu Further fragmentation of this ion can occur. For instance, in a triple quadrupole mass spectrometer, the precursor ion at m/z 117 can be selected and fragmented to produce product ions, with a major fragment often appearing at m/z 73. uab.eduuab.edu This specific mass transition (117 -> 73) can be used for highly selective and sensitive detection in Multiple Reaction Monitoring (MRM) mode. uab.eduuab.edu

The analysis of the fragmentation pattern allows chemists to piece together the structure of the original molecule. For this compound, fragments corresponding to the loss of the decyl group or parts of the decyl chain, as well as fragments containing the succinate ester group, would be expected. The interpretation of these patterns, often aided by comparison to spectral libraries like the NIST database, confirms the identity of the compound. ijper.org

Table 3.4: Common Fragment Ions in the Mass Spectrum of Succinate-Related Compounds

| m/z Value | Proposed Fragment Identity | Ionization Mode | Reference |

| [M]⁺• | Molecular Ion of this compound (C₁₄H₂₆O₄)⁺• | EI | - |

| 117 | [Succinic acid - H]⁻ | ESI (-) | uab.eduuab.edu |

| 73 | Fragment of Succinate Ion | ESI (-) | uab.eduuab.edu |

| [M - C₁₀H₂₁]⁺ | Loss of the decyl radical | EI | - |

| [C₁₀H₂₁O]⁺ | Fragment containing the decoxy group | EI | - |

Computational and Theoretical Chemistry of Decyl Succinate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to modern chemistry, offering a lens into the electronic makeup of molecules. For fatty alkyl succinates, including decyl succinate (B1194679), these calculations have been used to investigate their electronic structure and stability. researchgate.net Methods like the semi-empirical Parameterized Model number 3 (PM3) are employed to balance computational cost with accuracy for large molecules. researchgate.netsemanticscholar.org Such studies are crucial for understanding the fundamental properties that drive the compound's reactivity and interactions. researchgate.net

Investigation of Electronic Structure and Stability

The stability of a molecule is intrinsically linked to its electronic structure. researchgate.net Quantum chemical calculations reveal how electrons are distributed across the decyl succinate molecule, identifying regions of high or low electron density. This distribution dictates the molecule's stability and its reactive sites. acs.org Studies on related succinate structures show that the arrangement of molecular orbitals and the delocalization of electrons are key determinants of stability. researchgate.net For instance, thermodynamic parameters such as enthalpy (H°) and Gibbs free energy (G°), calculated via methods like PM3, can quantify the stability of different molecular conformations, with more stable structures exhibiting lower energy values. researchgate.net

Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital (HOMO–LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (HLG), is a critical parameter. researchgate.net A smaller gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net In contrast, molecules with a large HOMO-LUMO gap are generally more stable and less reactive. researchgate.net For surfactants based on fatty alkyl succinates, HOMO-LUMO analysis has been performed to understand their electronic characteristics. researchgate.net The interaction between a molecule (like a drug or ligand) and a biological receptor is often governed by the interplay between the HOMO of one and the LUMO of the other; a smaller energy gap can lead to enhanced stabilizing interactions. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (ionization potential). chemeurope.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electron affinity). osti.gov |

| HOMO-LUMO Gap (HLG) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net |

Ionization Potential Energy Determination

Ionization potential (IP) is the energy required to remove an electron from a molecule, a fundamental measure of its reluctance to be oxidized. chemeurope.com In computational chemistry, IP can be approximated using Koopmans' theorem, which states that the energy of the HOMO is equal to the negative of the vertical ionization potential (-EHOMO). chemeurope.comosti.gov Therefore, quantum chemical calculations that determine the HOMO energy also provide an estimate of the ionization potential. researchgate.net Studies on fatty alkyl succinates have included the determination of ionization potential energy as a key electronic parameter. researchgate.net A lower ionization potential suggests that the molecule can more easily act as an electron donor. taylorandfrancis.com

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution around a molecule. youtube.com It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface of the molecule and computing the potential energy. ekb.eg The resulting map is color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to positive charges) and blue indicating regions of positive potential (electron-poor, repulsive to positive charges). youtube.complos.org

For molecules like this compound, ESP maps reveal the locations of electrophilic (positive) and nucleophilic (negative) sites. researchgate.net The oxygen atoms of the carboxyl groups are expected to be regions of high negative potential (red), while the hydrogen atoms and parts of the alkyl chain would show more neutral or slightly positive potential (green to blue). ekb.egplos.org These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological targets through non-covalent forces like hydrogen bonding and electrostatic interactions. ekb.egplos.org

Molecular Modeling and Simulation Studies

Beyond static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with other systems. These methods are essential for understanding how a ligand like this compound might bind to a biological target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. jneonatalsurg.com This method is widely used in drug discovery to screen potential inhibitors and understand their binding mechanisms. nih.gov

While specific docking studies on this compound are not detailed in the provided literature, extensive research exists on the docking of succinate and its inhibitors with the enzyme succinate dehydrogenase (SDH). jneonatalsurg.comacs.orgmdpi.com SDH is a crucial enzyme in the cellular respiration pathway, making it a significant target for fungicides and other inhibitors. mdpi.com

In these studies, docking simulations reveal the binding mode of ligands within the active site of SDH. mdpi.comnih.gov The analysis identifies key amino acid residues that interact with the ligand through hydrogen bonds and hydrophobic interactions. plos.orgjneonatalsurg.com For example, a docking study of the inhibitor fluxapyroxad (B1673505) with SDH showed the formation of hydrogen bonds with specific residues, which stabilizes the complex. mdpi.com The strength of this binding is quantified by a binding energy score (measured in kcal/mol), where a more negative value indicates a stronger and more stable interaction. jneonatalsurg.com Such studies provide a framework for designing novel succinate derivatives with potentially enhanced binding affinity and inhibitory activity. acs.org

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|---|

| Diclofenac | Human SDH (PDB: 6VAX) | -8.18 | LYS498, ASN495, GLN569, TYR543 | Hydrogen Bond, Hydrophobic Interactions |

| SYP-32497 | R. solani SDH | Not specified | Trp-173, Tyr-58, Arg-43 | Hydrogen Bonds, π-cation Interaction |

| Data is illustrative of docking studies on SDH inhibitors. jneonatalsurg.commdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. unilim.fr By calculating the trajectory of individual atoms, MD simulations provide a detailed view of molecular behavior at an atomic level, offering insights into the conformational dynamics of molecules like this compound. rsc.org These simulations are governed by a set of parameters known as a force field, which defines the potential energy and forces for the interactions between atoms in the system. unilim.fr

For a molecule such as this compound, which consists of a polar succinate headgroup and two long, nonpolar decyl chains, MD simulations can reveal how the molecule flexes, bends, and changes its three-dimensional shape in different environments. While specific MD studies on this compound are not prevalent in the literature, the conformational behavior can be inferred from simulations of analogous long-chain molecules like fatty acids and other esters. researchgate.netaip.orgnih.gov

Studies on ultra-long-chain fatty acids (ULCFAs) and lipids show that long acyl chains are highly flexible and can adopt various conformations, including elongated, folded, and L-shaped structures. researchgate.netaip.org Similarly, the two ten-carbon decyl chains of this compound would be expected to exhibit significant conformational freedom. The rotation around the various carbon-carbon single bonds allows the chains to be dynamic, exploring a vast landscape of possible shapes.

An MD simulation of this compound, for instance in an aqueous solution or as part of a larger aggregate, would track key dynamic properties. These include fluctuations in bond lengths, bond angles, and, most importantly, dihedral angles, which define the rotational conformation of the carbon chains. The succinate headgroup would also exhibit specific dynamics, with rotations possible at the ester linkages.

To quantify this flexibility, properties such as the Root-Mean-Square Fluctuation (RMSF) of each atom can be calculated from the simulation trajectory. The RMSF measures the average deviation of an atom's position from its mean position over the course of the simulation. For this compound, one would anticipate higher RMSF values for the terminal carbon atoms of the decyl chains, indicating greater mobility, and lower values for the atoms within the more constrained succinate core.

The following table provides a representative example of the kind of data that could be generated from an MD simulation to describe the conformational dynamics of this compound.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

| Parameter | Description | Illustrative Finding |

|---|---|---|

| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of different atoms in the molecule. | The terminal methyl carbons of the decyl chains show RMSF values of 4.5 Å, while the carbonyl carbons in the succinate core have lower RMSF values of 1.2 Å, indicating the chains are more flexible than the central part of the molecule. |

| Dihedral Angle Distribution | Characterizes the rotational preferences around specific C-C bonds in the decyl chains. | The dihedral angles for the central C-C bonds of the decyl chains show a high population of gauche conformers (approx. 40%), suggesting significant chain folding in an aqueous environment. |

| End-to-End Distance | Measures the distance between the first and last carbon of a decyl chain. | The average end-to-end distance for the decyl chains is found to be 8.5 Å, which is shorter than the fully extended length, confirming a compact, folded state. |

These simulations provide a powerful tool for understanding how the structure and flexibility of this compound influence its physicochemical properties and interactions with other molecules. rsc.orgnih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Energies

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the free energy of binding of a ligand to a receptor, such as a protein. ontosight.aifrontiersin.orgnih.gov This approach combines molecular mechanics (MM) energy calculations with continuum solvation models to predict the strength of the interaction between two molecules. acs.org It is often applied as a post-processing step to snapshots taken from a molecular dynamics (MD) simulation of the receptor-ligand complex. nih.gov

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is estimated as the sum of several components:

G_x = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy in the gas phase. It includes contributions from internal energies (bonds, angles, dihedrals) as well as non-bonded van der Waals (E_vdW) and electrostatic (E_elec) interactions. nih.gov

G_solv is the solvation free energy, which is the energy required to transfer the molecule from a vacuum into the solvent. It is composed of a polar (G_polar) and a non-polar (G_nonpolar) contribution. acs.org The polar part is calculated by solving the Poisson-Boltzmann (PB) equation, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). ontosight.ainih.gov

-TΔS is the conformational entropy contribution to the binding, which accounts for the change in flexibility of the molecules upon binding. This term is computationally demanding and is often omitted when calculating relative binding energies for similar ligands, as the change in entropy is assumed to be comparable. acs.org

The MM/PBSA calculation would break down the binding energy into its constituent parts, providing insight into the driving forces of the interaction. For instance, a large negative van der Waals energy component would suggest that shape complementarity and hydrophobic interactions from the decyl chains are crucial for binding. A significant negative electrostatic component would point to the importance of polar interactions involving the succinate's carbonyl groups.

The following interactive table shows a hypothetical breakdown of MM/PBSA energy components for the binding of this compound to a receptor.

Table 2: Representative MM/PBSA Binding Energy Calculation for a Hypothetical this compound-Receptor Complex All values are in kcal/mol and are for illustrative purposes.

| Energy Component | Contribution | Value (kcal/mol) |

| Gas Phase Energy (ΔE_MM) | van der Waals (ΔE_vdW) | -45.5 |

| Electrostatic (ΔE_elec) | -12.3 | |

| Solvation Energy (ΔG_solv) | Polar Solvation (ΔG_polar) | +38.8 |

| Non-Polar Solvation (ΔG_nonpolar) | -5.1 | |

| Total Binding Energy (ΔG_bind) | ΔE_MM + ΔG_solv | -24.1 |

Biochemical Interactions and Metabolic Pathways Involving Succinate Esters

Enzymatic Hydrolysis and Biodegradation Pathways of Succinate (B1194679) Esters

The breakdown of succinate esters is a critical process for their assimilation by organisms and their degradation in the environment. This process is largely mediated by microbial enzymes that target the ester linkages.

Lipases (EC 3.1.1.3) are a class of enzymes that play a crucial role in the hydrolysis of fats and esters. d-nb.info Their catalytic activity is not limited to their biological role in fat digestion; they are widely utilized in various biotransformation reactions, including the cleavage of ester bonds in synthetic esters. d-nb.infomdpi.com It is anticipated that decyl succinate, upon entering a biological system, would be a substrate for various lipases and esterases. These enzymes catalyze the hydrolysis of the ester bonds, releasing decanol (B1663958) and succinic acid.

Studies on various polyester (B1180765) and diester compounds have demonstrated the efficacy of lipases in this process. For instance, lipases from Pseudomonas cepacia and Candida antarctica Lipase (B570770) B (CALB) have been shown to hydrolyze poly(butylene succinate) (PBS) and other succinate-containing copolymers. d-nb.inforesearchgate.net The mechanism often begins with the enzyme adsorbing onto the polymer surface, followed by the hydrolysis of the ester bond. researchgate.net Research on the hydrolysis of various dicarboxylic acid diesters, such as diethyl succinate (DES), by a lipase from the yeast Blastobotrys (Arxula) raffinosifermentans showed complete hydrolysis to the corresponding monoesters. nih.gov Similarly, lipases from Mucor miehei and Rhizopus arrhizus have been shown to preferentially cleave succinic ester bonds over adipic ester bonds in certain copolyesters. acs.org This enzymatic action breaks down larger ester molecules into smaller, more readily metabolized components like monomers and oligomers. acs.orgresearchgate.net

| Lipase Source | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| Pseudomonas cepacia | Poly(butylene succinate) (PBS), Poly(butylene succinate‐co‐L‐lactate) (PBSL) | Readily hydrolyzes PBSL fibers and PBS films. | researchgate.net |

| Blastobotrys raffinosifermentans | Diethyl succinate (DES) | Completely hydrolyzed DES to its corresponding monoester. | nih.gov |

| Mucor miehei, Rhizopus arrhizus | Poly(butylene succinate-co-butylene adipate) P(BS-co-BA) | Succinic ester bonds appear to be hydrolyzed faster than adipic ester bonds. | acs.org |

| Candida antarctica Lipase B (CALB) | Cyclic esters | Effective biocatalyst for the ring-opening polymerization and hydrolysis of polyesters. | d-nb.info |

Once liberated through hydrolysis, succinate enters the metabolic machinery of microorganisms. The degradation of compounds often converges on central metabolic pathways, with succinate being a key intermediate. academicjournals.org Microorganisms, including bacteria and fungi, can utilize succinate as a carbon and energy source. researchgate.net

The primary route for succinate metabolism is the tricarboxylic acid (TCA) cycle, where it is oxidized to fumarate (B1241708). However, various microbial degradation pathways can produce succinate from other compounds. For example, during the anaerobic degradation of certain aromatic compounds, succinate is a common intermediate. academicjournals.org Similarly, the microbial degradation of some phthalate (B1215562) ester substitutes involves the breakdown of side chains to form products like succinic acid, which then enter central metabolism. mdpi.com In the gut, microbiota metabolize dietary fiber into succinate, which can then be converted to other short-chain fatty acids like propionate (B1217596) or butyrate. nih.gov For instance, bacteria like Bacteroides and Prevotella can convert carbohydrates to succinate, which is then metabolized further. nih.gov The degradation of alkanes by some bacteria can also proceed through pathways that generate fatty acids and ultimately feed into the TCA cycle, where succinate is an intermediate.

Role of Lipases in Ester Cleavage and Biotransformation

Interactions with Biological Macromolecules and Enzymes

The succinate moiety released from the hydrolysis of this compound is a biologically active molecule that interacts with key enzymes and participates in fundamental cellular processes.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. nih.gov It serves a dual role, participating in both the TCA cycle and the electron transport chain (ETC). nih.govwikipedia.org In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. nih.govwikipedia.org Simultaneously, in the ETC, it transfers electrons from succinate to the ubiquinone (coenzyme Q) pool, contributing to ATP production. wikipedia.orgdrugbank.comuniprot.org

The interaction between succinate and SDH is highly specific. SDH has a binding site that accommodates the dicarboxylate structure of succinate. nih.gov The efficiency of electron transfer can be influenced by the structure of ubiquinone derivatives that interact with the complex, indicating a specific binding environment. nih.gov When succinate levels are high, as might occur following the hydrolysis of succinate esters, flux through SDH can increase. diabetesjournals.org Conversely, mutations or dysfunction in SDH can lead to an abnormal accumulation of succinate, which has been linked to various pathological states. nih.govresearchgate.net The accumulation of succinate can inhibit enzymes that use 2-oxoglutarate as a substrate, leading to widespread changes in cellular metabolism and gene expression. embopress.org

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism responsible for generating energy in the form of ATP. nih.govcreative-proteomics.com Under normal aerobic conditions, succinate is produced from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that also produces GTP or ATP. nih.govnih.gov It is then promptly oxidized to fumarate by SDH. wikipedia.orgnih.gov

This cycle is not merely a linear pathway for energy production; it provides precursors for the biosynthesis of numerous essential molecules, including amino acids and heme. creative-proteomics.com Succinate itself can be formed through various pathways beyond the canonical TCA cycle. Under certain conditions, such as hypoxia or in specific microorganisms, the TCA cycle can run in reverse, converting fumarate to succinate. wikipedia.org Other pathways, including glutamine metabolism and the GABA shunt, can also lead to succinate accumulation. nih.govnih.govnih.gov Thus, once formed from this compound hydrolysis, the succinate molecule is poised to enter this central metabolic network, influencing cellular energy status and biosynthetic capacity. wikipedia.orgcreative-proteomics.com

Beyond its metabolic role, succinate has emerged as an important signaling molecule that can influence cellular processes by acting both inside the cell and on cell surface receptors. wikipedia.orgfrontiersin.org Extracellular succinate can bind to and activate a specific G-protein coupled receptor known as SUCNR1 (also called GPR91). nih.govfrontiersin.org This receptor is expressed in various tissues and cell types, including immune cells, cardiomyocytes, and fibroblasts. nih.govcapes.gov.brresearchgate.net

Activation of SUCNR1 by succinate triggers downstream signaling cascades. One prominent pathway affected is the Extracellular signal-Regulated Kinase (Erk1/2) pathway. physiology.org Studies have shown that succinate can induce the phosphorylation and activation of Erk1/2 in various cell types, including fibroblasts and skeletal muscle cells. physiology.orgnih.gov This activation can promote processes like cell proliferation and protein synthesis. nih.govoncotarget.com

Succinate also impacts intracellular calcium (Ca2+) signaling. The binding of succinate to SUCNR1 can lead to the mobilization of intracellular Ca2+ stores. frontiersin.orgresearchgate.net In cardiomyocytes, succinate has been shown to increase the amplitude of Ca2+ transients through a PKA-dependent pathway. capes.gov.brnih.gov This modulation of Ca2+ signaling can, in turn, influence a wide range of cellular functions. In prostate cancer cells, succinate accumulation has been shown to trigger calcium ion release from intracellular stores, which then activates a signaling cascade that promotes cell survival. embopress.org

| Signaling Pathway | Mechanism of Action | Downstream Effects | References |

|---|---|---|---|

| Erk1/2 Pathway | Activation of SUCNR1 receptor, leading to phosphorylation of Erk1/2. | Promotes cell proliferation, protein synthesis, and expression of fibrosis-associated markers. | frontiersin.orgresearchgate.netphysiology.orgnih.govoncotarget.com |

| Ca2+ Signaling | Activation of SUCNR1 receptor triggers the release of Ca2+ from intracellular stores. | Modulates cardiomyocyte Ca2+ transients and can activate CaMKK2-dependent pathways. | embopress.orgfrontiersin.orgcapes.gov.brresearchgate.netnih.gov |

Exploration of Succinate's Role in Central Carbon Metabolism (e.g., TCA Cycle)

Molecular Mechanisms of Biochemical Activity of Succinate Analogs

Succinate analogs, molecules structurally similar to the metabolic intermediate succinate, elicit a range of biological effects by interacting with various enzymes and receptors. Their mechanisms of action are often rooted in their ability to mimic or antagonize the binding of endogenous succinate. Understanding these interactions at a molecular level is crucial for fields ranging from drug design to metabolic engineering. This involves detailed characterization of the binding sites and the dynamic conformational behavior of these molecules within complex biological systems.

Ligand-Enzyme Binding Site Characterization through Computational and Experimental Approaches

The precise interaction between a succinate analog and its protein target dictates its functional effect, whether as a substrate, an inhibitor, or an allosteric modulator. A combination of computational modeling and experimental validation provides a comprehensive picture of these binding events.